Methanesulfonanilide, 4'-(9-acridinylamino)-3'-amino-
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Overview
Description
Methanesulfonanilide, 4’-(9-acridinylamino)-3’-amino- is an organic compound belonging to the class of acridines. Acridines are known for their tricyclic structure, consisting of two benzene rings joined by a pyridine ring.
Preparation Methods
The synthesis of Methanesulfonanilide, 4’-(9-acridinylamino)-3’-amino- involves several steps. One common method includes the reaction of 9-chloroacridine with 4-amino-N-methanesulfonylaniline under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Chemical Reactions Analysis
Methanesulfonanilide, 4’-(9-acridinylamino)-3’-amino- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound has shown potential as a DNA intercalator, making it useful in genetic studies and molecular biology.
Medicine: It has been investigated for its anticancer properties, particularly in the treatment of leukemia and lymphoma. .
Industry: The compound’s unique properties make it suitable for use in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of Methanesulfonanilide, 4’-(9-acridinylamino)-3’-amino- involves its interaction with DNA. The compound intercalates into DNA base pairs, disrupting the normal function of the DNA and inhibiting nucleic acid polymerizing enzymes. This leads to the inhibition of DNA synthesis, which is crucial for its anticancer activity. The compound also undergoes metabolic activation in the liver, forming cytotoxic metabolites that contribute to its therapeutic effects .
Comparison with Similar Compounds
Methanesulfonanilide, 4’-(9-acridinylamino)-3’-amino- is structurally similar to other acridine derivatives, such as:
Acriflavine: Known for its antiseptic properties.
Amsacrine (m-AMSA): Another acridine derivative with anticancer activity. .
The uniqueness of Methanesulfonanilide, 4’-(9-acridinylamino)-3’-amino- lies in its specific structural modifications, which enhance its DNA intercalation ability and therapeutic potential.
Properties
CAS No. |
61417-10-5 |
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Molecular Formula |
C20H18N4O2S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[4-(acridin-9-ylamino)-3-aminophenyl]methanesulfonamide |
InChI |
InChI=1S/C20H18N4O2S/c1-27(25,26)24-13-10-11-19(16(21)12-13)23-20-14-6-2-4-8-17(14)22-18-9-5-3-7-15(18)20/h2-12,24H,21H2,1H3,(H,22,23) |
InChI Key |
MQYNSYYRRLGNQV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)N |
Origin of Product |
United States |
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